tert-Butyl 2-(6-chloropyridin-2-yl)acetate
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Overview
Description
tert-Butyl 2-(6-chloropyridin-2-yl)acetate is an organic compound with the molecular formula C11H14ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-chloropyridin-2-yl)acetate typically involves the esterification of 6-chloropyridine-2-acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of alcohols.
Scientific Research Applications
tert-Butyl 2-(6-chloropyridin-2-yl)acetate is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on enzymes or receptors in the central nervous system, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- tert-butyl 2-[(6-chloropyridin-2-yl)oxy]acetate
- tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate
Uniqueness
tert-Butyl 2-(6-chloropyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of specialized compounds and in targeted medicinal applications .
Properties
CAS No. |
1104643-30-2 |
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Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
tert-butyl 2-(6-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-8-5-4-6-9(12)13-8/h4-6H,7H2,1-3H3 |
InChI Key |
MXZUYXCASZLGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC(=CC=C1)Cl |
Origin of Product |
United States |
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